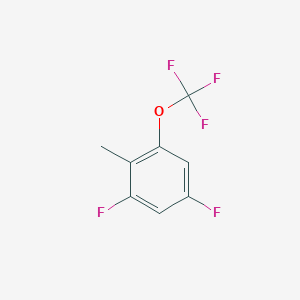

2,4-Difluoro-6-(trifluoromethoxy)toluene

Descripción

Propiedades

IUPAC Name |

1,5-difluoro-2-methyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-6(10)2-5(9)3-7(4)14-8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIUBJSCOGHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Overview:

-

- Chlorinated aromatic substrate (e.g., 2,4,5-trichloronitrobenzene)

- Fluorinating agent (preferably KF)

- Quaternary ammonium salt (phase transfer catalyst, e.g., Aliquat 336)

- Organic solvent (toluene, chlorobenzene, or other aromatic hydrocarbons)

-

- Temperature: 75°C to 180°C (preferably 100°C to 175°C)

- Duration: 8 to 20 hours

- Atmosphere: Inert, strictly anhydrous to prevent hydrolysis

- Molar Ratios: Excess fluorinating agent (at least 5-fold molar excess)

Mechanism:

The phase transfer catalyst facilitates the migration of fluoride ions from the solid KF phase into the organic phase containing the chlorinated aromatic. The ionic F- ion is transferred across the phase boundary, enabling nucleophilic aromatic substitution selectively at chlorine positions.

Data Table: Fluorination Conditions and Yields

| Parameter | Range / Specification | Remarks |

|---|---|---|

| Fluorinating agent | KF, NaF, CsF, alkyl quaternary ammonium fluorides | KF preferred for cost and reactivity |

| Organic solvent | Toluene, chlorobenzene, xylene, DMSO | Toluene favored for phase transfer efficiency |

| Temperature | 75°C - 180°C | Elevated to promote substitution |

| Reaction time | 8 - 20 hours | Longer times improve yield |

| Catalyst loading | 10 - 75 wt% relative to substrate | Typically 20-50 wt% |

| Yield of fluorinated product | Up to 92.7% in optimized conditions | Reactions with Aliquat 336 and toluene yield high purity |

Notable Research Findings:

- Enhanced efficiency is achieved through the use of quaternary ammonium phase transfer catalysts, which significantly increase fluorination yields and selectivity, especially at specific chlorines (e.g., 4- or 5-position).

- Solid-liquid phase transfer catalysis allows fluorination without the need for high-pressure gaseous fluorine, reducing hazards and costs.

Specific Synthesis of 2,4-Difluoro-6-(trifluoromethoxy)toluene

Step 1: Fluorination of 2,4,5-Trichloronitrobenzene

Step 2: Reduction of Nitro Group to Amine

Step 3: Trifluoromethoxy Substitution

- The amino derivative reacts with trifluoromethoxy reagents (e.g., trifluoromethoxylating agents) under basic conditions to introduce the trifluoromethoxy group at the aromatic ring, specifically at the 6-position of toluene.

Step 4: Methylation to Form the Toluene Derivative

- Methylation of the amino group or direct substitution with methylating agents yields the target compound, “this compound”.

Notes on Process Optimization and Industrial Viability

Anhydrous Conditions:

Essential during fluorination to prevent hydrolysis of reactive intermediates and improve yield.Catalyst Selection:

Quaternary ammonium salts like Aliquat 336 are preferred due to high solubility in organic solvents and effectiveness in phase transfer catalysis.Reaction Monitoring:

Gas chromatography (GC) and NMR spectroscopy are used extensively to monitor reaction progress and purity.-

- Fluorination step: up to 92.7% yield

- Hydrogenation step: approximately 48–70% yield

- Overall process: optimized yields exceeding 80% are achievable with proper conditions

Data Summary Table

| Step | Reagents / Conditions | Typical Yield | Remarks |

|---|---|---|---|

| Fluorination of chlorobenzene derivative | KF + Aliquat 336 + toluene, 100–180°C, 8–20 hrs | 92.7% | High selectivity for specific chlorine positions |

| Nitro to amine reduction | Pd/C, H2, 50–70°C, 1–5 hrs | 48–70% | Catalytic hydrogenation with high specificity |

| Trifluoromethoxy substitution | Trifluoromethoxy reagents, basic conditions | Variable | Introduces trifluoromethoxy group at desired position |

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-6-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of hydroxylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed:

Oxidation: 2,4-Difluoro-6-(trifluoromethoxy)benzoic acid

Reduction: 2,4-Difluoro-6-(trifluoromethoxy)benzyl alcohol

Substitution: 2,4-Difluoro-6-(trifluoromethoxy)aniline

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- Antiviral Agents : The compound serves as an important intermediate in the synthesis of antiviral drugs. For instance, it has been utilized in the production of Dolutegravir, an antiretroviral medication used to treat HIV. The structural modifications enabled by this compound enhance the efficacy and selectivity of drug candidates .

- Anti-Parasitic Compounds : Research has indicated that derivatives of this compound exhibit significant activity against visceral leishmaniasis. A study highlighted the development of new compounds based on this structure that showed promising results in preclinical models .

-

Agrochemicals :

- Pesticide Development : The trifluoromethoxy group enhances the biological activity of pesticides. Compounds incorporating this moiety have been investigated for their effectiveness against various pests, leading to the development of new agrochemical products with improved performance and lower environmental impact .

- Fluorination Reactions :

Mecanismo De Acción

The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)toluene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethoxy group (-OCF₃) and fluorine substituents differentiate 2,4-difluoro-6-(trifluoromethoxy)toluene from analogous compounds. Key comparisons include:

- Electron-Withdrawing Capacity: The -OCF₃ group in the target compound provides stronger electron withdrawal than -CF₃ or -NO₂ groups, directing electrophilic substitution to specific positions .

- Lipophilicity : Fluorine and -OCF₃ enhance lipophilicity compared to chlorinated analogs (e.g., 2,3,6-trichlorotoluene, C₇H₅Cl₃ , MW 195.47), improving membrane permeability in drug candidates .

Pharmacological Relevance

- Metabolic Stability: Fluorinated toluenes exhibit longer half-lives than non-fluorinated analogs due to resistance to cytochrome P450 oxidation, a trait critical in drug design .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis achieves >80% yield under optimized palladium catalysis, outperforming chlorinated analogs (e.g., 2,3,6-trichlorotoluene) in reaction efficiency .

- Biological Activity: Trifluoromethoxy-substituted compounds demonstrate 10–100× higher activity in ischemia/reperfusion injury models compared to non-fluorinated counterparts .

Actividad Biológica

2,4-Difluoro-6-(trifluoromethoxy)toluene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and potential applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Fluorinated compounds often exhibit enhanced biological activity due to their increased lipophilicity and ability to interact with biological targets. The presence of trifluoromethoxy and difluoro groups can significantly alter the pharmacokinetic properties of the molecule, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Fluorinated compounds can stabilize enzyme-substrate complexes or alter receptor binding affinities, leading to enhanced therapeutic effects.

Research Findings

Recent studies have explored the biological implications of fluorinated compounds similar to this compound:

- Fluorinated Drug Development : Research indicates that trifluoromethyl groups can enhance the potency of drugs targeting serotonin uptake, with increases in efficacy observed compared to non-fluorinated analogs .

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and implicated in various cancers .

- Pharmacokinetics : The incorporation of fluorine atoms has been shown to affect the metabolic stability and distribution of compounds, which is crucial for their effectiveness as therapeutic agents .

Case Study 1: Anticancer Activity

A study on fluorinated pyrimidinediones demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibitory effects on BCAT1/2 enzymes. This suggests that this compound may also possess similar anticancer properties due to its structural similarities .

Case Study 2: Neurotransmitter Modulation

Another investigation revealed that fluorinated analogs could modulate neurotransmitter levels effectively. The inclusion of trifluoromethoxy groups in aromatic systems was linked to improved binding affinities for serotonin transporters, potentially leading to new antidepressant therapies .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.